Cas no 141940-37-6 (tert-Butyl 4-(Trifluoromethyl)phenylcarbamate)

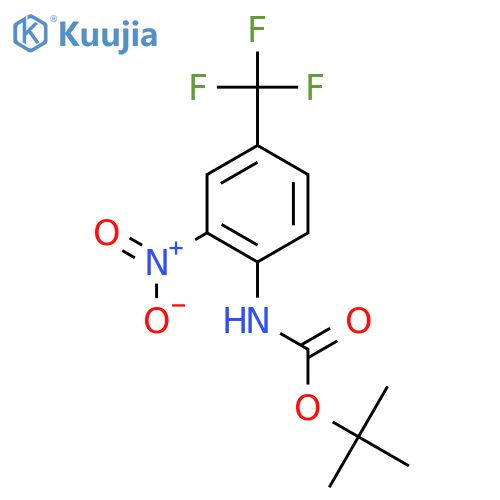

141940-37-6 structure

商品名:tert-Butyl 4-(Trifluoromethyl)phenylcarbamate

CAS番号:141940-37-6

MF:C12H14F3NO2

メガワット:261.240273952484

MDL:MFCD09859792

CID:101353

PubChem ID:11230745

tert-Butyl 4-(Trifluoromethyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,N-[4-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester

- N-BOC-4-TRIFLUOEMETHYLANILINE

- TERT-BUTYL 2-NITRO-4-(TRIFLUOROMETHYL)PHENYLCARBAMATE

- tert-Butyl 2-nitro-4-(trifluoromethyl)-phenylcarbamate

- Tert-butyl 4-(trifluoromethyl)phenylcarbamate

- Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate

- tert-Butyl (4-(trifluoromethyl)phenyl)carbamate

- tert-Butyl 4-(trifluoromethyl)-phenylcarbamate

- N-(tert-Butoxycarbonyl)-4-(trifluoromethyl)aniline

- 4-(boc-amino)benzotrifluoride

- FZVYCWGVGYAURC-UHFFFAOYSA-N

- 4112AH

- 4-t-butoxycarbonylaminobenzotrifluoride

- RL01742

- NE23506

- tert-butyl 4-trifluoromethylph

- Z1238547878

- CHEMBL4103407

- tert-Butyl(4-(trifluoromethyl)phenyl)carbamate

- N-Boc-4-(trifluoromethyl)aniline

- 1-(Boc-amino)-4-(trifluoromethyl)benzol

- 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate

- SY197339

- EN300-83010

- Carbamic acid, N-[4-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester

- n-(tert-butoxycarbonyl)-4-aminobenzotrifluoride

- DTXSID401199654

- tert-butyl 4-trifluoromethylphenylcarbamate

- MFCD09859792

- SB33485

- J-524663

- CS-M2831

- AKOS013894630

- AS-72737

- 141940-37-6

- tert-butyl[4-(trifluoromethyl)phenyl]carbamate

- Carbamic acid, [4-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester

- SCHEMBL1138925

- DB-063409

- tert-Butyl 4-(Trifluoromethyl)phenylcarbamate

-

- MDL: MFCD09859792

- インチ: 1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17)

- InChIKey: FZVYCWGVGYAURC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])(F)F

計算された属性

- せいみつぶんしりょう: 306.08300

- どういたいしつりょう: 261.09766318g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 38.3

じっけんとくせい

- PSA: 84.15000

- LogP: 4.55680

tert-Butyl 4-(Trifluoromethyl)phenylcarbamate セキュリティ情報

tert-Butyl 4-(Trifluoromethyl)phenylcarbamate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

tert-Butyl 4-(Trifluoromethyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049436-5g |

tert-Butyl (4-(trifluoromethyl)phenyl)carbamate |

141940-37-6 | 98% | 5g |

¥776 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90250-5g |

tert-Butyl (4-(trifluoromethyl)phenyl)carbamate |

141940-37-6 | 98% | 5g |

¥5552.0 | 2023-09-06 | |

| abcr | AB459671-5g |

tert-Butyl 4-(trifluoromethyl)-phenylcarbamate; . |

141940-37-6 | 5g |

€108.70 | 2025-02-21 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1742-1g |

tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate |

141940-37-6 | 96% | 1g |

¥769.47 | 2025-01-22 | |

| Enamine | EN300-83010-0.1g |

tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate |

141940-37-6 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM588-50mg |

tert-Butyl 4-(Trifluoromethyl)phenylcarbamate |

141940-37-6 | 98% | 50mg |

55.0CNY | 2021-07-14 | |

| Apollo Scientific | PC408239-1g |

tert-Butyl 4-(trifluoromethyl)phenylcarbamate |

141940-37-6 | 98% | 1g |

£17.00 | 2025-02-21 | |

| Alichem | A019131664-5g |

tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate |

141940-37-6 | 98% | 5g |

294.00 USD | 2021-06-16 | |

| TRC | T135788-100mg |

tert-Butyl 4-(Trifluoromethyl)phenylcarbamate |

141940-37-6 | 100mg |

$ 65.00 | 2022-06-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T90250-1g |

tert-Butyl (4-(trifluoromethyl)phenyl)carbamate |

141940-37-6 | 98% | 1g |

¥1852.0 | 2023-09-06 |

tert-Butyl 4-(Trifluoromethyl)phenylcarbamate 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

141940-37-6 (tert-Butyl 4-(Trifluoromethyl)phenylcarbamate) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:141940-37-6)tert-Butyl 4-(Trifluoromethyl)phenylcarbamate

清らかである:99%

はかる:100g

価格 ($):297.0